cis-3-(4-Ethylbenzoyl)cyclopentane-1-carboxylicacid
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Overview
Description
cis-3-(4-Ethylbenzoyl)cyclopentane-1-carboxylicacid is an organic compound with a unique structure that includes a cyclopentane ring substituted with a 4-ethylbenzoyl group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cis-3-(4-Ethylbenzoyl)cyclopentane-1-carboxylicacid typically involves the following steps:
Formation of the Cyclopentane Ring: The cyclopentane ring can be synthesized through a Diels-Alder reaction, where a diene reacts with a dienophile under heat to form the cyclopentane structure.
Introduction of the 4-Ethylbenzoyl Group: The 4-ethylbenzoyl group can be introduced through a Friedel-Crafts acylation reaction. This involves the reaction of cyclopentane with 4-ethylbenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Carboxylation: The final step involves the introduction of the carboxylic acid group. This can be achieved through a carboxylation reaction using carbon dioxide and a base such as sodium hydroxide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactors can be used to facilitate the reactions, providing better control over reaction conditions and reducing the formation of by-products .
Chemical Reactions Analysis
Types of Reactions
cis-3-(4-Ethylbenzoyl)cyclopentane-1-carboxylicacid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace the existing functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as hydroxide ions in aqueous solution.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted cyclopentane derivatives.
Scientific Research Applications
cis-3-(4-Ethylbenzoyl)cyclopentane-1-carboxylicacid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of cis-3-(4-Ethylbenzoyl)cyclopentane-1-carboxylicacid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation .
Comparison with Similar Compounds
Similar Compounds
(1S,3R)-3-(4-methylbenzoyl)cyclopentane-1-carboxylic acid: Similar structure but with a methyl group instead of an ethyl group.
(1S,3R)-3-(4-ethylphenyl)cyclopentane-1-carboxylic acid: Similar structure but with a phenyl group instead of a benzoyl group.
Uniqueness
cis-3-(4-Ethylbenzoyl)cyclopentane-1-carboxylicacid is unique due to the presence of both the 4-ethylbenzoyl group and the carboxylic acid group on the cyclopentane ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Biological Activity
Chemical Structure and Properties
Cis-3-(4-Ethylbenzoyl)cyclopentane-1-carboxylic acid is a compound characterized by a cyclopentane ring with a carboxylic acid group and a 4-ethylbenzoyl substituent. Its molecular formula is C15H18O2, and it has a molecular weight of approximately 246.30 g/mol. This unique structure contributes to its potential biological activities, particularly in the fields of pharmaceuticals and materials science .
Preliminary Findings
Recent studies indicate that cis-3-(4-Ethylbenzoyl)cyclopentane-1-carboxylic acid exhibits biological activity, although specific mechanisms are not yet fully understood. The presence of the carboxylic acid group enhances solubility and reactivity, which may facilitate interactions with various biological targets . Initial research suggests potential anti-inflammatory and analgesic effects, warranting further investigation into its pharmacological properties .
The proposed mechanism of action for this compound involves its interaction with specific molecular targets, potentially modulating enzyme activity or receptor binding. This interaction may inhibit inflammatory pathways, leading to observed anti-inflammatory effects . Ongoing research aims to elucidate the precise molecular pathways involved.
Comparative Analysis with Related Compounds
A comparative analysis of cis-3-(4-Ethylbenzoyl)cyclopentane-1-carboxylic acid with structurally similar compounds reveals differences in biological activity and reactivity:
Compound Name | Structure Features | Unique Characteristics |
---|---|---|
3-(4-Ethylbenzoyl)cyclopentane-1-carboxylic acid | Similar core structure without cis configuration | Potentially different biological activity |
2-(4-Ethylbenzoyl)cyclobutane-1-carboxylic acid | Smaller ring size (cyclobutane) | Different steric hindrance affecting reactivity |
3-(Phenyl)cyclopentane-1-carboxylic acid | Phenyl group instead of ethylbenzoyl | Lacks the alkyl substitution affecting solubility |
3-(4-Methylbenzoyl)cyclopentane-1-carboxylic acid | Similar structure with methyl instead of ethyl | Variation in hydrophobicity and reactivity |
This table illustrates how variations in structural features can lead to significant differences in biological activity, highlighting the importance of structural modifications in drug design .
Anti-inflammatory Studies
In preliminary studies, cis-3-(4-Ethylbenzoyl)cyclopentane-1-carboxylic acid was tested for its anti-inflammatory properties using animal models. Results indicated a reduction in inflammatory markers compared to control groups, suggesting potential therapeutic applications in treating inflammatory diseases. Further studies are needed to confirm these findings and explore the underlying mechanisms.
Analgesic Effects
Another area of investigation focused on the analgesic effects of this compound. In pain models, it demonstrated efficacy comparable to standard analgesics, indicating that it may serve as a viable alternative or adjunct in pain management strategies.
Properties
IUPAC Name |
(1S,3R)-3-(4-ethylbenzoyl)cyclopentane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O3/c1-2-10-3-5-11(6-4-10)14(16)12-7-8-13(9-12)15(17)18/h3-6,12-13H,2,7-9H2,1H3,(H,17,18)/t12-,13+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSRSDDKMGNGPAJ-OLZOCXBDSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)C2CCC(C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)C(=O)[C@@H]2CC[C@@H](C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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